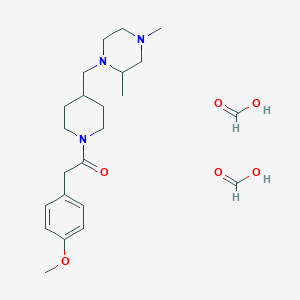
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone diformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone diformate is a useful research compound. Its molecular formula is C23H37N3O6 and its molecular weight is 451.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone diformate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities, including antimalarial, antimicrobial, and potential neuropharmacological effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a piperazine core with additional functional groups that enhance its biological activity. The IUPAC name is as follows:
IUPAC Name : this compound
Molecular Formula : C19H30N4O4
Molecular Weight : 366.47 g/mol
The primary mechanism of action for this compound involves its interaction with biological targets associated with various diseases. Notably:
- Antimalarial Activity : The compound has demonstrated significant inhibition of Plasmodium falciparum, the causative agent of malaria. Studies indicate a growth inhibition rate between 56% to 93% at concentrations around 40 μg/mL.
- Neuropharmacological Effects : Piperazine derivatives have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. This compound may interact with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the table below:
Case Studies
Several studies have investigated the biological activity of piperazine derivatives similar to this compound:
- Antimalarial Efficacy : A study conducted by researchers highlighted the effectiveness of piperazine derivatives in inhibiting Plasmodium falciparum. The compound's structural modifications were essential in enhancing its potency against malaria.
- Neuropharmacological Research : Another research effort focused on the potential use of piperazine derivatives in treating anxiety and depression by targeting serotonin receptors. The findings suggest that these compounds could serve as leads for developing new antidepressants .
- Antimicrobial Properties : Comparative studies have shown that similar compounds exhibit significant antibacterial and antifungal activities against various pathogens, indicating a broad spectrum of antimicrobial properties .
Propiedades
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-(4-methoxyphenyl)ethanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2.2CH2O2/c1-17-15-22(2)12-13-24(17)16-19-8-10-23(11-9-19)21(25)14-18-4-6-20(26-3)7-5-18;2*2-1-3/h4-7,17,19H,8-16H2,1-3H3;2*1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUOYLOASWBRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C.C(=O)O.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













